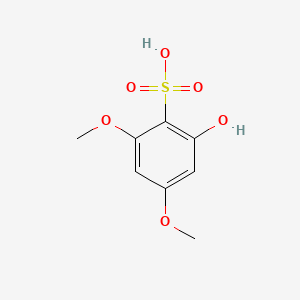
L-Alanyl-L-tyrosylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-tyrosylglycinamide is a tripeptide composed of the amino acids L-alanine, L-tyrosine, and glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Tripeptides like this compound are known for their stability and bioactivity, making them valuable in scientific research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-tyrosylglycinamide typically involves the stepwise coupling of the amino acids L-alanine, L-tyrosine, and glycine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The process is carried out under mild conditions to prevent racemization and degradation of the amino acids.
Industrial Production Methods
For industrial-scale production, enzymatic synthesis can be employed. Enzymes such as α-amino acid ester acyltransferase can catalyze the formation of peptide bonds between the amino acids. This method is advantageous due to its high specificity, efficiency, and environmentally friendly nature. The reaction is typically carried out in aqueous media at controlled temperatures and pH levels to optimize enzyme activity and product yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-tyrosylglycinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or the side chains of the amino acids.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine or other cross-linked products, while reduction can yield modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Alanyl-L-tyrosylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and degradation mechanisms.
Biology: The compound is utilized in studies of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Medicine: this compound has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: The compound is used in the production of bioactive peptides for nutraceuticals and functional foods.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-tyrosylglycinamide involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in phosphorylation reactions, which are crucial for signal transduction and cellular communication. The peptide can also bind to receptors or enzymes, modulating their activity and influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide known for its stability and use in parenteral nutrition.
L-Alanyl-L-tyrosine: Another dipeptide with applications in promoting melanin synthesis and as a nutritional supplement.
Glycyl-L-tyrosine: A dipeptide used in biochemical studies and as a precursor for more complex peptides.
Uniqueness
L-Alanyl-L-tyrosylglycinamide is unique due to its tripeptide structure, which provides enhanced stability and bioactivity compared to dipeptides. The presence of the glycine residue adds flexibility to the peptide chain, allowing for more diverse interactions with biological targets. This makes it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
183785-00-4 |
|---|---|
Formule moléculaire |
C14H20N4O4 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
(2S)-N-(2-amino-2-oxoethyl)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C14H20N4O4/c1-8(15)13(21)18-11(14(22)17-7-12(16)20)6-9-2-4-10(19)5-3-9/h2-5,8,11,19H,6-7,15H2,1H3,(H2,16,20)(H,17,22)(H,18,21)/t8-,11-/m0/s1 |
Clé InChI |
RDPRJPWOLHNWSW-KWQFWETISA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)




![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)

